Bis(diethylamino)chlorophosphine
Overview
Description
Bis(diethylamino)chlorophosphine is an organophosphorus compound with the chemical formula (C8H20ClN2P). It is a colorless liquid that serves as a masked source of phosphorus dichloride (PCl2+). This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Bis(diethylamino)chlorophosphine is an organophosphorus compound . It primarily targets phosphorus trichloride . The role of phosphorus trichloride is to act as a reactant in the synthesis of this compound .
Mode of Action
This compound interacts with its target, phosphorus trichloride, through a chemical reaction . This reaction involves the treatment of phosphorus trichloride with diethylamine, resulting in the formation of this compound and diethylammonium chloride .
Biochemical Pathways
The synthesis of this compound involves a series of reactions that form a biochemical pathway . This pathway begins with the lithiation of 1,2-dibromobenzene, followed by treatment with this compound . The final product of this pathway is 1,2-bis(dichlorophosphino)benzene .
Pharmacokinetics
It’s known that the compound is a colorless liquid and its boiling point is between 87-90°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is the synthesis of 1,2-bis(dichlorophosphino)benzene . This compound is formed after a series of reactions, starting with the lithiation of 1,2-dibromobenzene and ending with the removal of the amino substituents using hydrogen chloride .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it reacts violently with water , and its stability can be compromised by exposure to air and moisture . Therefore, it’s crucial to handle and store this compound in a controlled environment to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Bis(diethylamino)chlorophosphine plays a significant role in biochemical reactions, particularly in the synthesis of various organophosphorus compounds. It interacts with enzymes and proteins that are involved in phosphorylation processes. The compound’s ability to donate a PCl₂⁺ group makes it valuable in the modification of biomolecules, facilitating the formation of phosphoramidates and other phosphorus-containing compounds .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. Additionally, it impacts gene expression by altering the phosphorylation state of transcription factors and other regulatory proteins. The compound’s interaction with cellular metabolism is also notable, as it can modify enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to donate a PCl₂⁺ group allows it to modify the active sites of enzymes, leading to changes in their activity. Additionally, it can influence gene expression by altering the phosphorylation state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical reactions and cellular processes. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phosphorylation and the synthesis of organophosphorus compounds. It interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from biomolecules. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, as it can modify proteins and enzymes within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .
Preparation Methods
Bis(diethylamino)chlorophosphine is synthesized by treating phosphorus trichloride (PCl3) with diethylamine (Et2NH). The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Bis(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with lithium reagents to form lithium derivatives.
Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Scientific Research Applications
Bis(diethylamino)chlorophosphine has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphines and phosphine oxides.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and other biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coordination compounds.
Comparison with Similar Compounds
Bis(diethylamino)chlorophosphine is similar to other organophosphorus compounds, such as:
Tris(diethylamino)phosphine: Another organophosphorus compound with similar reactivity but different stoichiometry.
Chlorobis(diethylamino)phosphine: A related compound with one less diethylamino group.
Phosphorodiamidous chloride, tetraethyl: A compound with a similar structure but different substituents.
This compound is unique due to its specific reactivity and the ability to serve as a masked source of phosphorus dichloride, making it valuable in various synthetic applications .
Properties
IUPAC Name |
N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHJSIFWIIFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218625 | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685-83-6 | |
Record name | Chlorobis(diethylamino)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(diethylamino)phosphorchloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diethylamino)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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